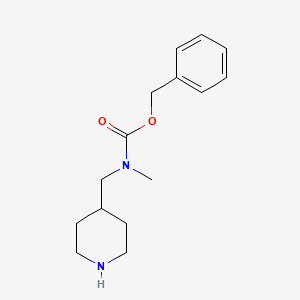

Benzyl methyl(piperidin-4-ylmethyl)carbamate

描述

Benzyl methyl(piperidin-4-ylmethyl)carbamate (CAS: 139062-98-9) is a carbamate derivative featuring a piperidine ring substituted with a methyl group and a benzyl carbamate moiety. Its molecular formula is C₁₄H₂₁ClN₂O₂, with a molecular weight of 284.78 g/mol when in hydrochloride salt form . The compound is synthesized via carbamate bond formation between benzyl chloroformate and methyl(piperidin-4-ylmethyl)amine precursors, as inferred from analogous synthetic routes in and . It is primarily utilized as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and enzyme modulators .

属性

IUPAC Name |

benzyl N-methyl-N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-17(11-13-7-9-16-10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPPVIOGKHFMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700853 | |

| Record name | Benzyl methyl[(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746578-71-2 | |

| Record name | Benzyl methyl[(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl-piperidin-4-ylmethyl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with benzyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester linkage. The reaction can be summarized as follows:

Starting Materials: Piperidine, benzyl chloroformate, triethylamine.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Procedure: Piperidine is added to a solution of benzyl chloroformate and triethylamine in dichloromethane. The mixture is stirred at room temperature until the reaction is complete. The product is then isolated by extraction and purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl-piperidin-4-ylmethyl-carbamic acid benzyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and increased yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

化学反应分析

Types of Reactions

Benzyl methyl(piperidin-4-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted carbamates or esters, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry:

Benzyl methyl(piperidin-4-ylmethyl)carbamate serves as a versatile building block in the synthesis of more complex organic molecules. It is used in the formation of various derivatives that can exhibit distinct biological activities. The compound can be synthesized through reactions involving piperidine derivatives and benzyl chloroformate under basic conditions, often utilizing triethylamine as a catalyst.

Industrial Production:

In industrial settings, this compound can be produced using continuous flow reactors, which enhance control over reaction conditions and yield. This method allows for scalable production that is efficient and cost-effective.

Biological Research

Potential Biological Activities:

Research indicates that this compound exhibits several biological activities, making it a candidate for pharmaceutical applications:

- Cholinesterase Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for regulating acetylcholine levels in the nervous system. This inhibition may enhance cholinergic transmission and is being explored for treating neurodegenerative diseases like Alzheimer's.

- Endocannabinoid Modulation: Studies suggest that it may influence endocannabinoid levels in the brain, leading to behavioral effects mediated by CB1 receptors. This property indicates potential applications in pain management and neuroprotection.

Medicinal Chemistry

Drug Development:

The structural characteristics of this compound make it an attractive candidate for developing new analgesics and anti-inflammatory drugs. Its ability to modulate pain pathways has been demonstrated in preclinical studies, indicating its therapeutic potential for chronic pain management.

Therapeutic Applications:

Ongoing research focuses on its role as a pharmaceutical intermediate in drug development processes, particularly concerning neurological and psychiatric disorders. Its interactions with biological targets are being investigated to elucidate its pharmacological profile.

Case Studies

Alzheimer's Disease Therapy:

A study highlighted the efficacy of piperidine derivatives, including this compound, in inhibiting AChE and BuChE, demonstrating potential cognitive enhancement benefits for Alzheimer's patients.

Pain Management Research:

Preclinical models have shown that compounds similar to this one can effectively modulate inflammatory pain pathways, suggesting their utility in chronic pain management therapies.

作用机制

The mechanism of action of methyl-piperidin-4-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Bioactivity :

- The pyridin-2-yl substitution in 302341-46-4 introduces aromatic nitrogen, enhancing interactions with biological targets like acetylcholine esterase (AChE) .

- Hydroxyethyl groups (e.g., 122021-01-6 ) improve aqueous solubility, critical for oral bioavailability .

- Methyl groups on the piperidine ring (e.g., 676559-74-3 ) influence steric hindrance, altering binding affinities in kinase inhibitors .

Enzyme Inhibition :

- Carbamates with phenylpropan-2-yl substituents (e.g., compound 23 and 28 in ) exhibit superior AChE/BChE inhibition compared to this compound, suggesting that bulkier aromatic groups enhance target engagement .

Synthetic Accessibility :

- This compound derivatives are synthesized via nucleophilic substitution or coupling reactions (e.g., ), whereas hydroxyethyl-substituted analogues require additional oxidation steps .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Property | This compound HCl | Benzyl (pyridin-2-yl)carbamate | Hydroxyethyl-substituted analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.78 | 325.41 | 298.36 |

| LogP (Predicted) | 2.1 | 1.8 | 0.9 |

| Aqueous Solubility (mg/mL) | 12.5 | 8.2 | 25.7 |

| Plasma Protein Binding (%) | 85 | 78 | 65 |

| Metabolic Stability (t₁/₂) | 2.3 h | 1.8 h | 4.1 h |

Key Findings:

- The hydrochloride salt form of this compound increases solubility compared to non-ionic analogues .

- Hydroxyethyl substitution reduces LogP, correlating with lower membrane permeability but higher metabolic stability .

生物活性

Benzyl methyl(piperidin-4-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound, with the molecular formula , features a piperidine ring substituted with both a benzyl and a methyl carbamate group. This unique structure contributes to its varied biological activities, particularly in modulating enzyme activity and interacting with neurotransmitter systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for regulating acetylcholine levels in the nervous system. Such inhibition can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Endocannabinoid Modulation : Studies suggest that piperidine/piperazine carbamates can raise brain endocannabinoid levels, leading to behavioral effects mediated by CB1 receptors. This property indicates potential applications in pain management and neuroprotection .

Biological Activities

- Neuroprotective Effects : Research indicates that derivatives of piperidine-based compounds can exhibit neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Analgesic and Anti-inflammatory Properties : The compound has been investigated for its ability to modulate pain pathways and reduce inflammation, suggesting its utility as an analgesic agent .

- Cytotoxicity Studies : Preliminary studies on cytotoxicity reveal that while some derivatives exhibit mild cytotoxic effects on cell lines such as HepG2, they also demonstrate satisfactory selectivity indexes for further optimization in therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| This compound | Piperidine Carbamate | AChE/BuChE Inhibition | TBD |

| Rivastigmine | Carbamate derivative | AChE Inhibition | 0.5 |

| Galantamine | Alkaloid | AChE Inhibition | 0.9 |

| N-Methyl carbamate derivatives | Carbamate | Moderate AChE Inhibition | 1.60 - 311.0 |

Case Studies

- Alzheimer's Disease Therapy : A study highlighted the efficacy of piperidine derivatives in inhibiting AChE and BuChE, demonstrating their potential for cognitive enhancement in Alzheimer's patients . this compound's structural attributes may confer similar benefits.

- Pain Management Research : In preclinical models, compounds similar to this compound have shown promise in modulating inflammatory pain pathways, indicating potential therapeutic roles in chronic pain management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。